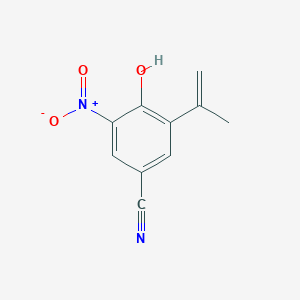
4-hydroxy-3-nitro-5-prop-1-en-2-ylbenzonitrile
Vue d'ensemble
Description
4-hydroxy-3-nitro-5-prop-1-en-2-ylbenzonitrile is an organic compound with the molecular formula C10H8N2O3 It is characterized by the presence of a hydroxyl group, an isopropenyl group, a nitro group, and a nitrile group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-nitro-5-prop-1-en-2-ylbenzonitrile typically involves the nitration of 4-hydroxy-3-isopropenylbenzonitrile. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the benzene ring. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. The final compound is typically purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-hydroxy-3-nitro-5-prop-1-en-2-ylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used to substitute the hydroxyl group under basic conditions.
Major Products Formed
Oxidation: Formation of 4-oxo-3-isopropenyl-5-nitrobenzonitrile.
Reduction: Formation of 4-hydroxy-3-isopropenyl-5-aminobenzonitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-hydroxy-3-nitro-5-prop-1-en-2-ylbenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-hydroxy-3-nitro-5-prop-1-en-2-ylbenzonitrile involves its interaction with specific molecular targets. The hydroxyl and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. The isopropenyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Hydroxy-3-nitrobenzonitrile
- 4-Hydroxy-3-isopropenylbenzonitrile
- 4-Hydroxy-5-nitrobenzonitrile
Uniqueness
4-hydroxy-3-nitro-5-prop-1-en-2-ylbenzonitrile is unique due to the presence of both the isopropenyl and nitro groups on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H8N2O3 |
|---|---|
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
4-hydroxy-3-nitro-5-prop-1-en-2-ylbenzonitrile |
InChI |
InChI=1S/C10H8N2O3/c1-6(2)8-3-7(5-11)4-9(10(8)13)12(14)15/h3-4,13H,1H2,2H3 |
Clé InChI |
XYBHMXIUDDXGQQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1=C(C(=CC(=C1)C#N)[N+](=O)[O-])O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













